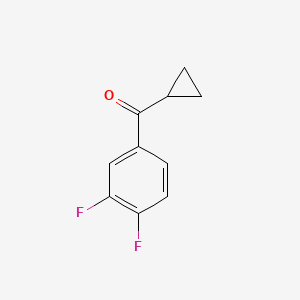

Cyclopropyl 3,4-difluorophenyl ketone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

cyclopropyl-(3,4-difluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F2O/c11-8-4-3-7(5-9(8)12)10(13)6-1-2-6/h3-6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONVXAUXWUIDYPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C2=CC(=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40642509 | |

| Record name | Cyclopropyl(3,4-difluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898790-32-4 | |

| Record name | Cyclopropyl(3,4-difluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance As a Versatile Synthetic Building Block

The utility of cyclopropyl (B3062369) 3,4-difluorophenyl ketone in organic synthesis stems from the distinct properties of its constituent parts. The cyclopropyl group, a three-membered carbocycle, is a prevalent motif in medicinal chemistry, known for introducing conformational rigidity and improving metabolic stability in drug candidates. unl.pt Its strained ring system also offers unique reactivity, making it a valuable handle for further chemical modifications. otago.ac.nz

The 3,4-difluorophenyl moiety contributes to the molecule's electronic properties and potential for biological activity. The presence of fluorine atoms can enhance binding affinity to target proteins, improve pharmacokinetic profiles, and increase metabolic stability by blocking sites susceptible to oxidative metabolism. The combination of these two groups in cyclopropyl 3,4-difluorophenyl ketone creates a building block with desirable characteristics for the development of new therapeutic agents.

While specific, detailed academic studies on the synthesis of this compound are not abundant in publicly accessible literature, its preparation is a critical step in the synthesis of more complex molecules. The synthesis of related aryl cyclopropyl ketones often involves the cyclopropanation of chalcones or other unsaturated precursors. nih.gov For instance, the Corey-Chaykovsky reaction is a common method for the cyclopropanation of enones. nih.gov

Role in the Elaboration of Complex Organic Molecular Scaffolds

The most prominent role of cyclopropyl (B3062369) 3,4-difluorophenyl ketone is as a key intermediate in the synthesis of the antiplatelet drug, Ticagrelor. rasayanjournal.co.in Ticagrelor is a P2Y12 receptor antagonist used to prevent thrombotic events in patients with acute coronary syndrome. google.com The synthesis of Ticagrelor involves a multi-step process where the cyclopropyl 3,4-difluorophenyl ketone is a precursor to the crucial (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine intermediate.

The synthesis of this key amine intermediate from precursors related to this compound is outlined in various patents. One common approach involves the conversion of a derivative of 3,4-difluorobenzaldehyde to a cyclopropanated intermediate. google.com

Table 1: Key Synthetic Intermediates in the Preparation of (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine

| Intermediate | Description | Reference |

| 3,4-Difluorobenzaldehyde | Starting material for the synthesis of the cyclopropyl moiety. | google.com |

| (E)-3-(3,4-difluorophenyl)-2-propenoic acid | An intermediate formed from the reaction of 3,4-difluorobenzaldehyde with malonic acid. | google.com |

| trans-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid | A key cyclopropanated intermediate. | google.com |

| (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine | The final key intermediate for incorporation into the Ticagrelor scaffold. |

The ketone functionality in this compound provides a reactive site for transformations that ultimately lead to the desired amine. This highlights the ketone's role as a linchpin in the assembly of a complex, biologically active molecule. The structural features of the ketone—the specific stereochemistry of the cyclopropane (B1198618) ring and the substitution pattern of the phenyl ring—are critical for the final efficacy of the drug.

Overview of Contemporary Research Domains

Classical Organic Synthesis Approaches

Classical synthesis provides a robust toolbox for constructing cyclopropyl ketones. These methods are generally well-understood and can be adapted for the specific synthesis of this compound by selecting appropriate starting materials and reaction conditions.

The formation of the highly strained three-membered cyclopropane ring is a challenging yet crucial step. Several reliable methods have been developed, primarily involving the reaction of alkenes with carbene or carbenoid species, or the intramolecular cyclization of aliphatic precursors.

The addition of a single carbon atom across a double bond is a powerful method for creating cyclopropane rings. This is typically accomplished using highly reactive intermediates known as carbenes or their more stable analogues, carbenoids. wikipedia.org

Diazo Compounds : Diazo compounds, such as diazomethane (B1218177) (CH₂N₂), can serve as precursors to the simplest carbene, methylene (B1212753). researchgate.net The reaction involves the decomposition of the diazo compound, often initiated by heat, light (photolysis), or a metal catalyst (e.g., copper or rhodium complexes), to generate the carbene. masterorganicchemistry.commdpi.comgoogle.com This reactive species then adds to an alkene, such as 1,2-difluoro-4-vinylbenzene, in a concerted, stereospecific manner to form the cyclopropane ring. libretexts.orglibretexts.org However, the high toxicity and explosive nature of diazomethane necessitate special handling precautions. masterorganicchemistry.com

Carbenoids (Simmons-Smith Reaction) : A safer and widely used alternative is the Simmons-Smith reaction, which employs a carbenoid—a metal-complexed carbene equivalent. masterorganicchemistry.comwikipedia.org The typical reagent, iodomethylzinc iodide (ICH₂ZnI), is generated in situ from diiodomethane (B129776) (CH₂I₂) and a zinc-copper couple. masterorganicchemistry.comtcichemicals.com This carbenoid reacts with alkenes to deliver a methylene (CH₂) group stereospecifically, meaning the stereochemistry of the starting alkene is preserved in the cyclopropane product. libretexts.orgwikipedia.org A key advantage is its tolerance for a wide range of functional groups. tcichemicals.comnrochemistry.com Modifications, such as using diethylzinc (B1219324) (Furukawa modification), can enhance reactivity. wikipedia.orgnih.gov

Ylides (Johnson-Corey-Chaykovsky Reaction) : Sulfur ylides can also be used for cyclopropanation, particularly with electron-poor olefins like α,β-unsaturated carbonyl compounds. wikipedia.org This method, known as the Johnson-Corey-Chaykovsky reaction, involves the transfer of a methylene group from a sulfonium (B1226848) or sulfoxonium ylide to an alkene. acs.org For synthesizing the target ketone, this could involve reacting a 3,4-difluorophenyl-substituted α,β-unsaturated ketone with a suitable sulfur ylide. wikipedia.org

| Method | Key Reagents | Reactive Intermediate | Key Characteristics |

|---|---|---|---|

| Diazo Compound Addition | Diazomethane (CH₂N₂), Metal Catalyst (e.g., Cu, Rh) | Carbene (:CH₂) | Stereospecific; Reagents are often toxic and explosive. masterorganicchemistry.comgoogle.com |

| Simmons-Smith Reaction | Diiodomethane (CH₂I₂), Zn-Cu Couple or Et₂Zn | Carbenoid (ICH₂ZnI) | Stereospecific; Safer than diazo compounds; Broad functional group tolerance. wikipedia.orgnrochemistry.com |

| Johnson-Corey-Chaykovsky Reaction | Sulfur Ylide (e.g., (CH₃)₂S(O)CH₂) | Ylide | Effective for electron-deficient alkenes (e.g., α,β-unsaturated ketones). wikipedia.org |

This strategy involves performing a cyclopropanation reaction on an alkene that already contains the 3,4-difluorophenyl moiety. An example of such a precursor is (E)-3-(3,4-difluorophenyl)acrylic acid or its derivatives. quickcompany.in The double bond in this molecule can be converted to a cyclopropane ring using the methods described previously, such as the Simmons-Smith reaction or reaction with diazomethane. quickcompany.in The diastereoselective cyclopropanation of substituted cinnamic acids has been reported as a pathway to chiral cyclopropanes, which can then be converted to the desired ketone. google.com

Intramolecular cyclization offers a fundamentally different approach to the cyclopropane ring. This method involves forming a C-C bond within a single molecule to close the ring.

Wurtz-type Coupling : A classic method for forming cyclopropane is the intramolecular Wurtz coupling of a 1,3-dihalopropane. wikipedia.org In the context of the target molecule, this would require a precursor like 1-(3,4-difluorophenyl)-1,3-dihalopropane. Treatment with a metal, such as sodium or zinc, would induce the cyclization. wikipedia.org

Intramolecular Nucleophilic Substitution : A more common approach involves treating a primary haloalkane bearing an appropriately placed electron-withdrawing group with a strong base. wikipedia.org For the synthesis of this compound, a relevant pathway involves the reaction of 1,2-difluorobenzene (B135520) with 3-chloropropionyl chloride, which first forms 3-chloro-1-(3,4-difluorophenyl)-propan-1-one. quickcompany.ingoogle.com Subsequent treatment of this intermediate with a base can induce an intramolecular nucleophilic substitution, where the enolate formed attacks the carbon bearing the chlorine atom, displacing it and forming the cyclopropane ring. wikipedia.orgquickcompany.in

The introduction of the ketone functional group is the second critical transformation. When the cyclopropane ring is already present in one of the reactants, acylation of the aromatic ring is the most direct method.

Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution and the most direct method for synthesizing this compound. jove.com The reaction involves treating 1,2-difluorobenzene with cyclopropanecarbonyl chloride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). google.comjove.com

The mechanism proceeds through the formation of a highly electrophilic acylium ion from the reaction of cyclopropanecarbonyl chloride and the Lewis acid catalyst. jove.com This acylium ion is then attacked by the electron-rich π-system of the 1,2-difluorobenzene ring. Subsequent deprotonation of the resulting intermediate restores aromaticity and yields the final ketone product. jove.com

The fluorine atoms on the benzene (B151609) ring are deactivating, which can make the reaction more challenging than with unsubstituted benzene. However, various catalysts have been shown to be effective for the acylation of fluorinated benzenes, including trifluoromethanesulfonic acid (TfOH) and various metal triflates (e.g., Bi(OTf)₃, Sc(OTf)₃, La(OTf)₃). sioc-journal.cnresearchgate.netgoogle.com The choice of catalyst and reaction conditions can influence the yield and regioselectivity of the reaction.

The necessary reagent, cyclopropanecarbonyl chloride, is readily prepared by reacting cyclopropanecarboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. google.comguidechem.comhsppharma.com

| Catalyst System | Aromatic Substrate | Key Features |

|---|---|---|

| Aluminum Chloride (AlCl₃) | Benzene, Halobenzenes | Classical and widely used Lewis acid catalyst for Friedel-Crafts reactions. google.com |

| Bismuth Tris-trifluoromethanesulfonate (Bi(OTf)₃) | Activated and deactivated benzenes (e.g., fluorobenzene) | Water-stable catalyst with high activity. researchgate.net |

| Trifluoromethanesulfonic Acid (TfOH) and Rare Earth Triflates (Re(OTf)₃) | Fluorobenzene | Composite catalyst system that can operate under solvent-free conditions. sioc-journal.cnresearchgate.net |

| Scandium Triflate (Sc(OTf)₃) | Fluorobenzene | Novel Lewis acid catalyst used with microwave radiation. google.com |

Ketone Moiety Formation Reactions

Conversion of Carboxylic Acid Derivatives to Ketones

The synthesis of ketones from carboxylic acid derivatives is a cornerstone of organic chemistry. One of the most common methods involves the acylation of a carbon nucleophile with an activated carboxylic acid derivative, such as an acyl chloride or an acid anhydride (B1165640) nih.gov. For the synthesis of a specific ketone like this compound, this would typically involve the reaction of a 3,4-difluorophenyl-based acylating agent with a cyclopropyl organometallic reagent.

A classic approach is the Friedel-Crafts acylation, where an aromatic compound reacts with an acyl chloride or anhydride in the presence of a Lewis acid catalyst nih.govresearchgate.net. To form the target molecule, 1,2-difluorobenzene could be acylated with cyclopropanecarbonyl chloride using a catalyst like aluminum trichloride (B1173362) (AlCl₃).

Modern advancements have led to methods that tolerate a wider variety of functional groups. For instance, nickel-catalyzed reductive coupling allows for the direct preparation of unsymmetrical ketones from carboxylic acid chlorides or (2-pyridyl)thioesters and organohalides. This approach avoids the need for pre-formed, highly reactive organometallic reagents, which can be sensitive to other functional groups.

Oxidative Cleavage and Functional Group Interconversion to Ketones

Ketones can also be synthesized through the cleavage of larger molecules or by the conversion of other functional groups.

Oxidative Cleavage: This involves the breaking of carbon-carbon bonds to form a carbonyl group. While not a primary route to the title compound, related processes demonstrate the principle. For example, the oxidative cleavage of certain cyclic structures or substituted chains can yield ketones.

Functional Group Interconversion: A more direct and widely used method is the oxidation of a secondary alcohol. For the synthesis of this compound, the precursor would be cyclopropyl(3,4-difluorophenyl)methanol. This secondary alcohol can be oxidized using a variety of reagents. Common methods include:

Chromium (VI) Reagents: Jones oxidation (CrO₃ in sulfuric acid/acetone) is a powerful method for converting secondary alcohols to ketones organic-chemistry.org.

Dess-Martin Periodinane (DMP): A mild and highly selective reagent for oxidizing primary and secondary alcohols to aldehydes and ketones, respectively organic-chemistry.org.

Swern Oxidation: This method uses dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by a hindered base like triethylamine. It is known for its mild conditions and high yields organic-chemistry.org.

These interconversions are fundamental in multi-step syntheses where the alcohol is formed as an intermediate, for instance, through the reduction of a different carbonyl compound or via a Grignard reaction.

Transformations of Aryl and Cyclopropyl Substructures

Halogenation and Substituent Manipulation on the Phenyl Ring

Modifying the substituents on the 3,4-difluorophenyl ring is crucial for creating analogues of the target ketone. The primary method for introducing new substituents onto an aromatic ring is electrophilic aromatic substitution. The existing groups on the ring—the two fluorine atoms and the cyclopropylcarbonyl group—dictate the position of any new substituent.

Directing Effects: The cyclopropylcarbonyl group is an electron-withdrawing group and acts as a meta-director. Fluorine, although electronegative (an inductively withdrawing effect), can donate electron density through resonance and is an ortho, para-director. wikipedia.orglibretexts.orglibretexts.orguci.edu In the 3,4-difluorophenyl system, the positions are influenced by the combined effects of these substituents. The ketone group deactivates the ring, making substitution reactions slower than on benzene itself libretexts.org. The directing effects can be summarized as follows:

Ketone Group: Strongly deactivating, meta-directing.

Fluorine Atoms: Weakly deactivating, ortho, para-directing.

Cyclopropyl Ring Modifications and Ring Expansion Techniques

The strained three-membered cyclopropane ring in aryl cyclopropyl ketones is susceptible to various transformations, particularly ring-opening and expansion reactions. These reactions provide access to larger, more complex carbocyclic and heterocyclic structures.

Ring Expansion to Cyclopentanones: A notable transformation is the direct, acid-promoted ring expansion of cyclopropyl ketones into polysubstituted cyclopentanones. This reaction can proceed in a stereoconvergent manner, meaning that different stereoisomers of the starting material can converge to form a single stereoisomer of the product. acs.orgnih.gov This process is often facilitated by a strong aryl donor on the cyclopropane ring and can be promoted by acids such as trifluoromethanesulfonic acid (TfOH) or boron trifluoride etherate (BF₃·Et₂O). acs.orgnih.gov

| Catalyst | Substrate Type | Product | Key Features |

| TfOH or BF₃·Et₂O | Quaternary Cyclopropyl Ketones | Polysubstituted Cyclopentanones | Stereoconvergent, modular construction acs.orgnih.gov |

Ring Expansion to Dihydrofurans: The Cloke-Wilson rearrangement describes the isomerization of cyclopropyl ketones into 2,3-dihydrofurans. This transformation can be catalyzed by organocatalysts under thermal conditions.

Reductive Ring Opening: In the presence of a nickel catalyst, aryl cyclopropyl ketones can undergo a regioselective reductive ring-opening reaction when treated with unactivated alkyl bromides. This Csp³–Csp³ cross-coupling reaction efficiently produces alkylated ketones, bypassing the need for pre-generated organometallic reagents. acs.org

Stereoselective and Asymmetric Synthesis

Chiral Catalysis in Asymmetric Transformations

Creating specific enantiomers of chiral molecules is of paramount importance, particularly in medicinal chemistry. Asymmetric catalysis, using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product, is a powerful tool for this purpose.

Chiral Lewis Acid Catalysis: One successful strategy involves the use of chiral Lewis acids to catalyze reactions of cyclopropyl ketones. For example, a chiral N,N'-dioxide-scandium(III) complex has been effectively used in the asymmetric ring-opening of cyclopropyl ketones with nucleophiles like β-naphthols. researchgate.netrsc.org In this process, the chiral catalyst coordinates to the ketone, creating a chiral environment that directs the nucleophilic attack to one face of the molecule, leading to the formation of one enantiomer in excess. These reactions can achieve high yields and excellent enantioselectivities (up to 97% ee). researchgate.netrsc.org

| Catalyst System | Reaction Type | Nucleophile | Enantioselectivity (up to) |

| Chiral N,N'-dioxide-Sc(III) | Asymmetric Ring-Opening | β-Naphthols | 97% ee researchgate.netrsc.org |

Photocatalytic Cycloadditions: Another advanced approach is the use of a dual-catalyst system for enantioselective photocycloadditions. This method combines a chiral Lewis acid with a transition metal photoredox catalyst. The photocatalyst initiates the reaction by a single-electron transfer, leading to the ring-opening of the cyclopropyl ketone. The chiral Lewis acid then controls the stereochemistry of the subsequent cycloaddition step. This strategy has been applied to the asymmetric [3+2] photocycloaddition of aryl cyclopropyl ketones to construct densely substituted cyclopentane (B165970) structures with high enantiocontrol. nih.gov

Enzymatic Cyclopropanation: Chemoenzymatic strategies have also been developed. Engineered enzymes, such as variants of myoglobin (B1173299), can catalyze the highly diastereo- and enantioselective cyclopropanation of olefins with diazoketone carbene donors to produce chiral cyclopropyl ketones. acs.org This biocatalytic approach offers a broad substrate scope and high stereoselectivity. acs.org

Oxazaborolidine-Catalyzed Asymmetric Reduction of Ketone Intermediates

The Corey-Bakshi-Shibata (CBS) reduction, which employs oxazaborolidine catalysts, is a powerful and widely used method for the asymmetric reduction of prochiral ketones to chiral secondary alcohols. nih.govsantiago-lab.com This method is highly valued for its high enantioselectivity and predictable stereochemistry. nih.govtcichemicals.com The catalyst, typically generated in situ from a chiral amino alcohol and a borane (B79455) source, creates a chiral environment that directs the reduction of the ketone. nih.govijprs.com

The enantioselectivity of the CBS reduction is influenced by the steric differences between the two substituents on the ketone. santiago-lab.com For ketones like this compound, the differing sizes of the cyclopropyl and 3,4-difluorophenyl groups allow for effective stereochemical control. The larger substituent orients itself away from the catalyst's R group in the transition state, leading to a high degree of enantiomeric excess (ee). santiago-lab.com While highly effective, the sensitivity of the isolated CBS catalyst to aging has led to the development of more practical in situ generation methods. nih.gov

| Catalyst System | Substrate | Enantiomeric Excess (ee) | Reference |

| Oxazaborolidine/BH3-THF | Aromatic Ketones | High | nih.gov |

| (1S, 2R)-(-)-cis-1-amino-2-indanol/TBAB/MeI | Prochiral Ketones | Up to 96% | ijprs.com |

| CBS Reagents/N-phenylamine–borane | α-Keto Acetals | Very High | rsc.org |

Biocatalytic Approaches and Enzyme Engineering for Chiral Cyclopropanation

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis for producing chiral molecules. nih.govrochester.edu Engineered enzymes, particularly hemoproteins like myoglobin and cytochrome P450, have been successfully employed for asymmetric cyclopropanation reactions. nih.govrochester.edu These biocatalysts offer high levels of stereoselectivity and can operate under mild reaction conditions, often in whole-cell systems, which simplifies their application. nih.govrochester.edu

Through rational design and directed evolution, myoglobin variants have been engineered to exhibit complementary stereoselectivity, providing access to different stereoisomers of chiral cyclopropanes. nih.gov These engineered biocatalysts have been used for the gram-scale synthesis of chiral cyclopropane cores of several drugs with excellent diastereo- and enantioselectivity (98–99.9% de; 96–99.9% ee). nih.gov Furthermore, enzyme engineering has enabled the use of non-canonical carbene precursors, expanding the scope of biocatalytic cyclopropanation.

A chemoenzymatic strategy, combining enzymatic cyclopropanation with chemical derivatization, has been developed to create diverse and enantiopure cyclopropane building blocks, which is particularly valuable in the early stages of drug discovery. nsf.gov

| Biocatalyst | Substrate | Diastereomeric Excess (de) | Enantiomeric Excess (ee) | Reference |

| Engineered Myoglobin | Aryl-substituted olefins | 98–99.9% | 96–99.9% | nih.gov |

| Engineered Myoglobin | Allyl diazoacetate derivatives | - | Up to 99% | rochester.edu |

| Rhodothermus marinus nitric oxide dioxygenase (RmaNOD) variants | Pinacolboronate-substituted cyclopropane precursors | - | High | nsf.gov |

Asymmetric 1,4-Addition Reactions Catalyzed by Transition Metal Complexes

Transition metal-catalyzed asymmetric 1,4-addition (conjugate addition) of organometallic reagents to α,β-unsaturated carbonyl compounds is a cornerstone of modern organic synthesis for creating C-C bonds in an asymmetric manner. beilstein-journals.org Chiral complexes of rhodium and palladium are frequently employed to catalyze these reactions with high enantioselectivity. beilstein-journals.orglibretexts.org

For the synthesis of chiral cyclopropyl ketones, this method would involve the addition of a cyclopropyl organometallic reagent to a suitable α,β-unsaturated precursor. Rhodium complexes with chiral diene ligands have demonstrated high catalytic activity and enantioselectivity in the addition of cyclopropylboronic acids to various electron-deficient alkenes. semanticscholar.org Similarly, palladium catalysts have been shown to be effective, offering a robust and often more cost-effective alternative to rhodium. orgsyn.org

The choice of ligand is crucial for achieving high enantioselectivity, and a variety of chiral phosphine, diene, and phosphoramidite (B1245037) ligands have been developed for this purpose. beilstein-journals.orglibretexts.org

| Catalyst System | Nucleophile | Substrate | Enantiomeric Excess (ee) | Reference |

| Rhodium/(S)-BINAP | Arylboronic acids | Cyclic enones | High | libretexts.org |

| Palladium/Chiral Phosphine | Aryltrifluoroborates | Cyclic enones | Up to 96% | beilstein-journals.org |

| Rhodium/Chiral Diene | Cyclopropylboronic acids | Alkenylsulfones, enones | High | semanticscholar.org |

Diastereoselective Synthesis of Cyclopropane Derivatives

When a molecule contains multiple stereocenters, controlling the relative configuration between them becomes crucial. Diastereoselective synthesis aims to produce a specific diastereomer out of several possibilities.

In the context of cyclopropane synthesis, diastereoselectivity can be controlled through various strategies. researchgate.netunl.pt Halomethyl-metal-mediated cyclopropanations, transition metal-catalyzed decomposition of diazo compounds, and nucleophilic addition-ring closure sequences are three major classes of stereoselective cyclopropanation reactions. researchgate.netunl.pt The stereochemical outcome of these reactions can often be directed by existing chiral centers or functional groups within the substrate molecule. unl.pt For instance, hydroxyl-directed cyclopropanation has been shown to proceed with complete diastereocontrol. unl.pt

Recent advancements have also focused on developing novel methods that offer high diastereoselectivity. For example, a new cyclopropane synthesis has been reported through the formal coupling of carbon pronucleophiles and unactivated alkenes, which proceeds with high diastereoselectivity. nih.govresearchgate.net Additionally, chiral telluronium salts have been designed for the asymmetric synthesis of vinylcyclopropanes with high diastereoselectivity. nih.gov

Kinetic Resolution Techniques for Chiral Epoxides as Intermediates

Kinetic resolution is a powerful technique for separating enantiomers in a racemic mixture by taking advantage of their different reaction rates with a chiral catalyst or reagent. wikipedia.org This results in an enantioenriched sample of the less reactive enantiomer. wikipedia.org

In the synthesis of chiral cyclopropyl ketones, kinetic resolution can be applied to chiral epoxide intermediates. For example, a racemic epoxide can be subjected to a reaction with a chiral catalyst that selectively opens one enantiomer, leaving the other enantiomer in high enantiomeric excess. wikipedia.org Jacobsen and coworkers developed a method for the kinetic resolution of epoxides via nucleophilic ring-opening with an azide (B81097) anion, catalyzed by a chiral (salen)Cr(III) complex. wikipedia.org This method yields both enantioenriched epoxide and a 1,2-azido alcohol, both of which can be valuable chiral building blocks. wikipedia.org

Enzymatic kinetic resolution, particularly using ketoreductases, is another environmentally friendly and cost-effective approach for producing chiral compounds. nih.govfrontiersin.org

Green Chemistry Principles in Synthesis Optimization

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. sigmaaldrich.com This is a critical consideration in modern synthetic chemistry, particularly in the pharmaceutical industry.

Development of Sustainable Reagent Systems and Solvent Selection

The choice of reagents and solvents has a significant impact on the environmental footprint of a chemical synthesis. whiterose.ac.uk Many traditional solvents, such as chlorinated hydrocarbons and some dipolar aprotic solvents, are being phased out due to their toxicity and environmental persistence. whiterose.ac.ukrsc.org

Solvent selection guides have been developed by several pharmaceutical companies to aid chemists in choosing greener alternatives. rsc.orgubc.ca These guides rank solvents based on safety, health, and environmental criteria. ubc.ca For example, 2-Methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME) are often recommended as greener alternatives to tetrahydrofuran (B95107) (THF). sigmaaldrich.comwhiterose.ac.uk Water, ethanol, and ethyl acetate (B1210297) are also considered preferred solvents. rsc.org

In addition to solvent selection, the development of more sustainable reagent systems is crucial. This can involve using catalytic reagents instead of stoichiometric ones, employing earth-abundant metals, and utilizing biocatalysts. nih.govacs.org The use of in situ generated reagents can also improve safety and reduce waste.

Implementation of Process Intensification Techniques (e.g., Continuous Flow Synthesis)

The chemical industry is increasingly adopting process intensification techniques to enhance efficiency, safety, and sustainability in the synthesis of valuable compounds. Continuous flow synthesis, a prime example of such techniques, offers significant advantages over traditional batch processing, including improved heat and mass transfer, precise control over reaction parameters, and the potential for safer handling of hazardous intermediates. While specific literature on the continuous flow synthesis of this compound is not extensively detailed, the principles and methodologies have been successfully applied to the synthesis of structurally related aryl cyclopropyl ketones. These analogues provide a strong basis for the potential application of flow chemistry to the target compound.

Research into the continuous flow synthesis of arylthio-cyclopropyl carbonyl compounds has demonstrated a robust and scalable method for producing this class of molecules. mdpi.comnih.govnih.gov This approach often utilizes a packed-bed reactor system, which facilitates a heterogeneous catalytic reaction.

A notable example involves the acid-catalyzed reaction between 2-hydroxycyclobutanones and aryl thiols. mdpi.comnih.govnih.gov In this process, a solid-supported acid catalyst, such as the sulfonic resin Amberlyst-35, is packed into a column. mdpi.comnih.govnih.gov Solutions of the reactants are then continuously pumped through this heated column. The use of a solid catalyst simplifies the purification process as the catalyst is retained within the reactor, allowing for a continuous output of the product stream which can then be collected and purified. mdpi.comnih.govnih.gov

This methodology has been shown to be highly efficient, allowing for the synthesis of multigram quantities of aryl cyclopropyl ketones with good to excellent yields. mdpi.comnih.gov The system's scalability has been demonstrated by employing HPLC pumps for continuous operation over extended periods, achieving significant product throughput. nih.gov For instance, the synthesis of a cyclopropyl ketone analogue was successfully scaled up to produce 31.4 grams over a 24-hour period using this setup. nih.gov

The table below summarizes representative findings from the continuous flow synthesis of arylthio-cyclopropyl ketones, highlighting the reaction parameters and outcomes.

Table 1: Research Findings on Continuous Flow Synthesis of Arylthio-Cyclopropyl Ketones

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Residence Time | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-Hydroxycyclobutanone | Thiophenol | Amberlyst-35 | THF | Not Specified | Good to Excellent | mdpi.comnih.gov |

| 2-Hydroxycyclobutanone | Various Aryl Thiols | Amberlyst-35 | THF | Not Specified | Good to Excellent | mdpi.comnih.gov |

The successful application of continuous flow synthesis to these closely related analogues strongly suggests its feasibility for the industrial production of this compound. The benefits of such an approach would include enhanced safety, reduced waste, and improved process control, aligning with the principles of green chemistry and process intensification. mdpi.comnih.govnih.gov

Elucidation of Key Reaction Pathways

The principal reaction pathways of this compound and related compounds are dictated by the interplay between the cyclopropyl ring's high ring strain energy, which provides a thermodynamic driving force for ring-opening reactions, and the electronic properties of the carbonyl and the 3,4-difluorophenyl substituents.

The synthesis of this compound can be achieved through the cyclopropanation of a corresponding α,β-unsaturated precursor, such as 3,4-difluorophenylpropenone. Two common methods for this transformation are the Corey-Chaykovsky reaction and the Simmons-Smith reaction.

The Corey-Chaykovsky reaction involves the use of a sulfur ylide, typically dimethylsulfoxonium methylide. The reaction with an enone proceeds via a conjugate addition (Michael addition) of the ylide to the β-carbon of the double bond. This is followed by an intramolecular nucleophilic substitution, where the resulting enolate attacks the carbon bearing the sulfoxonium group, leading to the formation of the cyclopropane ring and the expulsion of dimethyl sulfoxide (DMSO). organic-chemistry.orgnrochemistry.comadichemistry.com For α,β-unsaturated ketones, this 1,4-addition is generally favored, especially with stabilized sulfoxonium ylides, leading to cyclopropanation rather than epoxidation of the carbonyl group. wikipedia.orgpku.edu.cn

The Simmons-Smith reaction utilizes an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple. wikipedia.org The mechanism is thought to involve a concerted, three-centered "butterfly-type" transition state where the methylene group is delivered to the double bond. nrochemistry.com This reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product. wikipedia.orgwsimg.com For α,β-unsaturated ketones, the reaction can be directed by coordinating functional groups.

A comparison of the key features of these two cyclopropanation reactions is presented in Table 3.1.

| Reaction | Reagent | Key Mechanistic Steps | Stereochemistry |

|---|---|---|---|

| Corey-Chaykovsky | Sulfur Ylide (e.g., Dimethylsulfoxonium methylide) | 1,4-Conjugate addition followed by intramolecular substitution | Generally favors trans substitution |

| Simmons-Smith | Organozinc Carbenoid (e.g., ICH₂ZnI) | Concerted addition via a "butterfly" transition state | Stereospecific |

Cyclopropyl ketones, particularly when activated by electron-withdrawing groups on the phenyl ring, can undergo nucleophilic attack. This can occur either as a direct 1,2-addition to the carbonyl carbon or as a conjugate addition (homo-Michael addition) that leads to ring opening.

In a homo-Michael addition , a nucleophile attacks one of the cyclopropyl carbons, inducing the cleavage of the distal C-C bond. This process is facilitated by the release of ring strain. rsc.org The polarization of the cyclopropane ring by the electron-withdrawing ketone and the 3,4-difluorophenyl group makes the ring susceptible to such attacks. The reaction generates an enolate intermediate, which can then be protonated or trapped by an electrophile.

The general mechanism for a base-catalyzed homo-Michael addition is as follows:

A nucleophile attacks a carbon atom of the cyclopropane ring.

The C-C bond opposite to the point of attack breaks, with the electrons moving to form an enolate.

The enolate is subsequently protonated to give the ring-opened product.

This reactivity is a key feature of donor-acceptor cyclopropanes, where the aryl group acts as a donor and the ketone as an acceptor, polarizing the C1-C2 bond of the cyclopropane ring. rsc.org

Cyclopropyl ketones can undergo a variety of rearrangement reactions, often catalyzed by acids, bases, or light, to form five-membered rings and other structures. A prominent example is the Cloke-Wilson rearrangement , which involves the ring expansion of cyclopropyl ketones to 2,3-dihydrofurans.

The mechanism of the Cloke-Wilson rearrangement can be catalyzed by nucleophiles such as 1,4-diazabicyclo[2.2.2]octane (DABCO). nih.govacs.org Computational studies using density functional theory (DFT) have elucidated the pathway for the DABCO-catalyzed reaction. nih.gov The proposed mechanism involves:

Initial nucleophilic attack (homoconjugate addition) of DABCO on a cyclopropyl carbon.

This leads to the formation of a zwitterionic enolate intermediate.

A subsequent intramolecular 5-exo-tet cyclization occurs, where the enolate oxygen attacks the carbon bearing the DABCO moiety.

This ring closure expels the DABCO catalyst to yield the 2,3-dihydrofuran (B140613) product. acs.org

An alternative SN2'-type mechanism followed by a 5-exo-trig cyclization has also been proposed and computationally supported, which better explains the observed regioselectivity in some cases. nih.gov

Photochemical rearrangements of aryl cyclopropyl ketones are also known. Upon irradiation, these compounds can undergo transformations such as the cyclopropylcarbinyl–homoallyl rearrangement. rsc.org These reactions proceed through excited states and can lead to a variety of isomeric products depending on the specific substitution pattern and reaction conditions.

Aryl cyclopropyl ketones are valuable precursors for formal [3+2] cycloaddition reactions, leading to the formation of highly substituted cyclopentane rings. nih.gov These reactions often proceed through a stepwise mechanism involving the ring-opening of the cyclopropane to form a 1,3-dipole equivalent, which then reacts with a dipolarophile (e.g., an alkene or alkyne).

One notable method involves visible light photocatalysis. nih.govacs.org The proposed mechanism is initiated by the one-electron reduction of the aryl cyclopropyl ketone:

A photocatalyst, such as Ru(bpy)₃²⁺, is excited by visible light and, after reductive quenching, reduces the ketone to a radical anion. The presence of a Lewis acid can facilitate this step. nih.gov

The resulting ketyl radical anion undergoes a rapid and reversible ring-opening to form a distonic radical anion.

This 1,3-radical anion then adds to an alkene in a stepwise manner.

The resulting radical intermediate cyclizes to form a five-membered ring.

Finally, back electron transfer regenerates the photocatalyst and yields the cyclopentane product. nih.gov

Computational studies on similar systems, such as SmI₂-catalyzed couplings, support the formation of a ketyl radical intermediate followed by cyclopropyl fragmentation. nih.govacs.org

Influence of Electronic and Steric Effects of Substituents on Reaction Mechanisms

The substituents on both the phenyl ring and the cyclopropyl group exert significant electronic and steric effects that influence reaction rates and mechanisms.

The 3,4-difluorophenyl group has a strong electron-withdrawing inductive effect (-I) due to the high electronegativity of the fluorine atoms. This effect makes the carbonyl carbon more electrophilic and can influence the stability of intermediates in various reactions. In cycloaddition reactions initiated by reduction, the electron-deficient nature of the aryl ring can facilitate the initial single-electron transfer step. nih.gov

Computational studies comparing aryl and alkyl cyclopropyl ketones in SmI₂-catalyzed couplings have highlighted the importance of electronic effects. nih.govacs.org Aryl cyclopropyl ketones benefit from the stabilization of the intermediate ketyl radical through conjugation with the aromatic ring. This stabilization lowers the energy barrier for the initial reduction and subsequent cyclopropyl fragmentation. In contrast, alkyl cyclopropyl ketones lack this conjugation, leading to higher activation barriers for these initial steps. nih.govacs.org

Steric effects also play a crucial role. Bulky substituents on the cyclopropane ring or on the aryl group can hinder the approach of nucleophiles or catalysts. nih.gov For instance, in SmI₂-catalyzed reactions, steric hindrance can impede the coordination of the catalyst to the ketone's carbonyl group. nih.gov In the case of ortho-substituted phenyl cyclopropyl ketones, a pre-twisted conformation can alleviate steric hindrance in subsequent radical trapping steps, leading to enhanced reactivity compared to unsubstituted phenyl cyclopropyl ketones. nih.govacs.org The spiro-substitution on a cyclopropane ring can also introduce significant steric strain that influences the conformational preferences of adjacent groups. rsc.orgresearchgate.net

Reaction Kinetics and Transition State Analysis

Kinetic studies and computational transition state analysis provide quantitative insights into the mechanisms of reactions involving cyclopropyl ketones.

For the DABCO-catalyzed Cloke-Wilson rearrangement , DFT calculations have been used to map the potential energy surface. These studies have determined the activation free energies (ΔG‡) for the key steps. For example, in a model system, the initial SN2' ring-opening step was found to be the rate-determining step, with a calculated activation barrier. The subsequent 5-exo-trig cyclization has a much lower barrier. acs.org These calculations also help to rationalize the observed regioselectivity and stereoselectivity of the reaction.

In the context of SmI₂-catalyzed [3+2] cycloadditions , computational studies have revealed the Gibbs energy profiles for reactions of different cyclopropyl ketones. acs.org These analyses show how the electronic nature of the substituent (aryl vs. alkyl) affects the relative energies of intermediates and transition states. For phenyl cyclopropyl ketone, the rate-determining step is often the radical-trapping step (TS II), whereas for alkyl cyclopropyl ketones, it is the initial cyclopropyl fragmentation (TS I). nih.govacs.org

Below is a table summarizing computed activation barriers for key mechanistic steps in reactions of analogous cyclopropyl ketones.

| Reaction | Substrate Type | Rate-Determining Step | Calculated Activation Barrier (ΔG‡, kcal/mol) | Reference |

|---|---|---|---|---|

| SmI₂-catalyzed coupling | Phenyl cyclopropyl ketone | Radical-trapping (TS II) | 24.6 | acs.org |

| SmI₂-catalyzed coupling | Cyclohexyl cyclopropyl ketone | Cyclopropyl-fragmentation (TS I) | 25.4 | acs.org |

| DABCO-catalyzed Cloke-Wilson Rearrangement | Vinylcyclopropyl ketone | SN2' Ring-opening (TS1d-Cβsyn) | 28.4 | acs.org |

These computational models are crucial for understanding the structure-reactivity relationships and for designing new synthetic methodologies based on the unique reactivity of cyclopropyl ketones.

Derivatization and Structural Modification Studies

Synthesis of Novel Cyclopropyl (B3062369) 3,4-Difluorophenyl Ketone Derivatives

The carbonyl group of cyclopropyl 3,4-difluorophenyl ketone is a prime site for chemical modification, allowing for its conversion into other important functional groups such as alcohols and carboxylic acids.

Reduction to Alcohols: The reduction of ketones to secondary alcohols is a fundamental transformation in organic synthesis. openstax.orglibretexts.org For this compound, this conversion yields cyclopropyl(3,4-difluorophenyl)methanol. This is typically achieved using hydride-based reducing agents. Common reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.orgyoutube.com The reaction involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon, forming a tetrahedral alkoxide intermediate. openstax.org A subsequent workup with a proton source neutralizes the intermediate to afford the final secondary alcohol product. openstax.orglibretexts.org While both reagents are effective for reducing ketones, NaBH₄ is generally preferred for its milder nature and compatibility with a wider range of solvents, including protic solvents like methanol (B129727) and ethanol. libretexts.orgyoutube.com LiAlH₄ is a much stronger reducing agent that reacts violently with water and requires anhydrous conditions, typically in solvents like diethyl ether or tetrahydrofuran (B95107) (THF). openstax.orglibretexts.org

| Reagent | Typical Conditions | Product | General Yield |

| Sodium Borohydride (NaBH₄) | Methanol or Ethanol, Room Temp. | Cyclopropyl(3,4-difluorophenyl)methanol | High |

| Lithium Aluminum Hydride (LiAlH₄) | 1. Anhydrous Ether/THF; 2. H₃O⁺ workup | Cyclopropyl(3,4-difluorophenyl)methanol | High |

This table presents generalized reaction schemes for the reduction of aryl cyclopropyl ketones based on standard organic chemistry principles.

Oxidation to Carboxylic Acids: The oxidation of ketones is significantly more challenging than that of aldehydes, as it requires the cleavage of a carbon-carbon bond. libretexts.org Ketones lack the hydrogen atom on the carbonyl carbon that allows for easy oxidation. libretexts.orgchemguide.co.uk Consequently, they are resistant to mild oxidizing agents. libretexts.org Strong oxidizing agents, such as potassium permanganate (B83412) under harsh conditions, can oxidize ketones, but this process is often destructive, leading to the cleavage of the molecule and the formation of two separate carboxylic acids. libretexts.org

A more controlled method for the oxidation of ketones is the Baeyer-Villiger oxidation, which converts a ketone into an ester using a peroxyacid. libretexts.org For an aryl cyclopropyl ketone, this reaction would involve the insertion of an oxygen atom between the carbonyl carbon and one of the adjacent carbons. The subsequent hydrolysis of the resulting ester could then yield a carboxylic acid. For example, if the aryl group migrates, the product would be an ester that could be hydrolyzed to 3,4-difluorophenol (B1294555) and cyclopropanecarboxylic acid. This pathway offers a synthetic route to carboxylic acids from ketones, albeit indirectly. libretexts.org

The 3,4-difluorophenyl ring can undergo electrophilic aromatic substitution reactions, though the presence of two deactivating fluorine atoms and the ketone group influences the reactivity and regioselectivity. Studies on the nitration of various alkyl phenyl ketones have shown that substitution can occur at the ortho and meta positions relative to the carbonyl group. The carbonyl group itself is a meta-director in electrophilic aromatic substitution. Therefore, substitution on the 3,4-difluorophenyl ring would be directed by the combined electronic effects of the fluorine atoms and the cyclopropyl ketone moiety. This allows for the introduction of various substituents, such as nitro (-NO₂) or halo (-Br, -Cl) groups, onto the aromatic ring to produce a range of structurally diverse derivatives.

The inherent ring strain of the cyclopropane (B1198618) moiety makes it susceptible to a variety of ring-opening and rearrangement reactions, providing a gateway to more complex molecular architectures. acs.org

Acid-Catalyzed Ring Opening and Cyclization: In the presence of acid catalysts, aryl cyclopropyl ketones can undergo ring opening. rsc.org The reaction can proceed through two main pathways: cleavage of the bond adjacent to the carbonyl group followed by intramolecular cyclization with the aryl ring to form 1-tetralones, or cleavage to form open-chain carbinols. rsc.org The ratio of these products is often dependent on the specific substituents present on the aryl ring. rsc.org

Photocatalytic [3+2] Cycloadditions: A mechanistically distinct approach involves the use of visible light photocatalysis. nih.gov In this process, the aryl cyclopropyl ketone is reduced by a photocatalyst to form a radical anion. This intermediate undergoes ring-opening to create a distonic radical anion, which can then participate in a [3+2] cycloaddition reaction with various olefins to generate highly substituted cyclopentane (B165970) ring systems. nih.govnih.gov This method is particularly effective for constructing quaternary carbon stereocenters. nih.gov

Ring-Opening/Recyclization Cascades: Certain cyclopropyl aryl ketones can undergo uncatalyzed cascade reactions involving ring-opening followed by recyclization. acs.org These transformations can lead to the formation of complex polycyclic structures such as indenones and fluorenones, with the product distribution being influenced by solvent, temperature, and substituents. acs.org

Ring-Opening with Nucleophiles: The strained cyclopropyl ring can also be opened by nucleophiles. For instance, reactions with β-naphthols catalyzed by a chiral N,N′-dioxide/scandium(III) complex result in the asymmetric ring-opening of the cyclopropyl ketone to furnish chiral β-naphthol derivatives. rsc.org Similarly, reactions with sulfonamides mediated by a Lewis acid like Zr(OTf)₄ can lead to ring-opened products or cascade to form 5-aryl-3,4-dihydro-2H-pyrroles. researchgate.net

| Reaction Type | Conditions | Key Intermediate | Product Class |

| Acid-Catalyzed Cyclization | Acid catalyst (e.g., polyphosphoric acid) | Carbocation | 1-Tetralones, Carbinols |

| Photocatalytic [3+2] Cycloaddition | Ru(bpy)₃²⁺, Visible Light, Olefin | Distonic Radical Anion | Substituted Cyclopentanes |

| Ring-Opening/Recyclization | Thermal (DMSO) | Zwitterion | Indenones, Fluorenones |

| Asymmetric Ring-Opening | β-Naphthol, Chiral Sc(III) catalyst | Lewis-acid activated ketone | Chiral β-Naphthol Derivatives |

This table summarizes key transformations involving the cyclopropyl ring of aryl cyclopropyl ketones.

Exploration of Analogues with Modified Core Structures

The synthesis of phenol (B47542) rings bearing cyclopropyl substituents has been achieved through various methods. One efficient approach is a base-mediated [3+3] cyclization reaction. nih.gov This strategy involves the reaction of 1,3-dianionic ketones with 1-cyclopropyl-3,3-bis(methylthio)prop-2-en-1-one. In this annulation process, the ketone acts as a three-carbon dianionic component, while the ketene (B1206846) dithioacetal derivative serves as a 1,3-dielectrophilic partner. nih.gov This cycloaromatization reaction constructs a six-membered ring, ultimately affording cyclopropyl-functionalized phenols. nih.gov This methodology allows for the creation of various tri- and tetra-substituted phenols by selecting different symmetric or asymmetric ketone starting materials. nih.gov

The cyclopropyl ketone moiety is a valuable precursor for the synthesis of various five-membered heterocyclic systems through ring-opening and cyclization/rearrangement reactions. rsc.org

Dihydrofurans via Cloke-Wilson Rearrangement: The Cloke-Wilson rearrangement provides a pathway to synthesize dihydrofurans from cyclopropyl ketones. rsc.org This transformation can be mediated by Lewis acids, such as TiCl₄, which facilitate the cleavage of a C-C bond in the cyclopropane ring, leading to the formation of a substituted dihydrofuran. rsc.org

Pyrroles from Alkylidenecyclopropyl Ketones: An efficient synthesis of 2,3,4-trisubstituted pyrroles has been developed through the intermolecular cyclization of alkylidenecyclopropyl ketones with amines. organic-chemistry.org The proposed mechanism involves a distal cleavage of a C-C bond of the cyclopropane ring to form a cyclopropylimine intermediate, which then undergoes ring expansion and aromatization to yield the pyrrole (B145914) product. organic-chemistry.org

Dihydropyrroles from Aryl Cyclopropyl Ketones: In a reaction mediated by a Lewis acid such as zirconium(IV) triflate (Zr(OTf)₄), aryl cyclopropyl ketones can react with sulfonamides in a cascade process to prepare 5-aryl-3,4-dihydro-2H-pyrroles. researchgate.net

These synthetic strategies demonstrate the utility of the cyclopropyl-difluorophenyl ketone scaffold as a building block for accessing a diverse range of heterocyclic compounds.

Design and Synthesis of Dehydrozingerone (B89773) Analogues

Dehydrozingerone, a naturally occurring compound found in ginger, is known for its various biological activities. The synthesis of its analogues is a significant area of research in medicinal chemistry. A common synthetic strategy involves the Claisen-Schmidt condensation of a substituted benzaldehyde (B42025) with a ketone.

While direct studies on the synthesis of dehydrozingerone analogues from this compound are not extensively documented, analogous reactions provide a basis for their potential design and synthesis. Research has shown the successful synthesis of dehydrozingerone analogues by reacting O-alkylated vanillins with methyl cyclopropyl ketone under Claisen-Schmidt conditions. This reaction yields enone derivatives, which are analogues of dehydrozingerone containing a cyclopropane ring.

This established methodology suggests a plausible synthetic route for analogues derived from this compound. The reaction would likely involve the condensation of a suitably substituted hydroxybenzaldehyde with this compound in the presence of a base. The resulting compounds would be novel dehydrozingerone analogues incorporating a 3,4-difluorophenyl moiety.

The following table outlines the reactants and expected products in the synthesis of dehydrozingerone analogues from a related ketone, methyl cyclopropyl ketone, which serves as a model for the potential synthesis using this compound.

| O-Alkyl Vanillin Derivative | Ketone | Product (Dehydrozingerone Analogue) |

| O-Methyl Vanillin | Methyl cyclopropyl ketone | (E)-1-cyclopropyl-3-(3,4-dimethoxyphenyl)prop-2-en-1-one |

| O-Ethyl Vanillin | Methyl cyclopropyl ketone | (E)-1-cyclopropyl-3-(4-ethoxy-3-methoxyphenyl)prop-2-en-1-one |

| O-Propyl Vanillin | Methyl cyclopropyl ketone | (E)-1-cyclopropyl-3-(3-methoxy-4-propoxyphenyl)prop-2-en-1-one |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the fundamental properties of molecules. For Cyclopropyl (B3062369) 3,4-difluorophenyl ketone, these studies have focused on its electronic structure and molecular orbitals.

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. DFT studies on derivatives of Cyclopropyl 3,4-difluorophenyl ketone, such as chalcone (B49325) derivatives incorporating the 3,4-difluorophenyl group, have been performed using the B3LYP level of theory with a 6-311++G(d,p) basis set. These calculations help in optimizing the molecular geometry and understanding the distribution of electrons within the molecule. The stability of related molecules has been analyzed, considering hyperconjugative interactions and charge delocalization, through methods like Natural Bond Orbital (NBO) analysis.

Molecular Orbital Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and electronic properties. The energies of these orbitals and the resulting HOMO-LUMO energy gap are key parameters derived from molecular orbital analysis. For related chalcone structures containing the 3,4-difluorophenyl moiety, the calculated HOMO and LUMO energies indicate that charge transfer occurs within the molecule.

| Property | Value (eV) for a related Chalcone Derivative |

| HOMO Energy | -6.49 |

| LUMO Energy | -2.25 |

| Energy Gap (ΔE) | 4.24 |

This interactive table provides data for a chalcone derivative containing the 3,4-difluorophenyl group, as specific data for this compound was not available in the provided search results.

Reactivity and Stability Predictions

Theoretical calculations can predict the reactivity and stability of a molecule through various descriptors.

Analysis of Global Reactivity Descriptors

| Descriptor | Formula |

| Electronegativity (χ) | χ = -(EHOMO + ELUMO) / 2 |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 |

| Electrophilicity Index (ω) | ω = μ² / 2η (where μ is the chemical potential, μ ≈ -χ) |

This interactive table outlines the formulas used to calculate global reactivity descriptors.

Investigation of Intramolecular Charge Transfer Interactions

The analysis of HOMO and LUMO energies in related molecules has shown that charge transfer occurs within the molecule. This intramolecular charge transfer is a key aspect of the molecule's electronic behavior and can be further investigated using NBO analysis, which examines the stabilization energies associated with electron delocalization from donor to acceptor orbitals.

Spectroscopic Property Simulations

Computational methods are also employed to simulate spectroscopic properties. For instance, theoretical calculations have been used to simulate the infrared spectra of related compounds, which have shown excellent agreement with experimental data. This demonstrates the power of computational chemistry in predicting and verifying spectroscopic information.

Prediction of Vibrational Spectra (e.g., IR, Raman)

Computational methods are instrumental in predicting the vibrational spectra of molecules, which are fundamental for their characterization. By calculating the harmonic vibrational frequencies using DFT methods (e.g., B3LYP functional with a suitable basis set like 6-311++G(d,p)), a theoretical Infrared (IR) and Raman spectrum can be generated. cardiff.ac.uknih.gov These theoretical spectra aid in the assignment of experimental vibrational bands to specific molecular motions. researchgate.net

For this compound, the most significant vibrational modes include the carbonyl (C=O) stretch, C-F stretches, aromatic C=C stretches, and various modes associated with the cyclopropyl ring. The C=O stretching vibration is particularly prominent in the IR spectrum and its calculated frequency is sensitive to the electronic environment. mdpi.com Conjugation with the 3,4-difluorophenyl ring is expected to lower its frequency compared to a non-conjugated ketone. DFT calculations can quantify this shift and predict the frequencies for other key functional groups.

A detailed interpretation of the vibrational spectra is achieved through Potential Energy Distribution (PED) analysis, which correlates each calculated vibrational frequency with the specific internal coordinates (bond stretches, angle bends, torsions) that contribute to it. researchgate.net

Table 1: Predicted Key Vibrational Frequencies for this compound This table presents illustrative data based on typical DFT calculation results for similar structures.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected IR Intensity | Expected Raman Activity |

|---|---|---|---|

| C=O Stretch | 1685 - 1705 | Strong | Moderate |

| Aromatic C=C Stretch | 1580 - 1610 | Moderate | Strong |

| C-F Stretch (Asymmetric & Symmetric) | 1250 - 1300 | Strong | Weak |

| Cyclopropyl Ring Breathing | 1200 - 1250 | Weak | Moderate |

| Cyclopropyl CH₂ Scissoring | 1450 - 1480 | Moderate | Weak |

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

Quantum chemical methods are widely used to predict NMR chemical shifts (¹H, ¹³C, ¹⁹F), which is invaluable for structural elucidation. nih.gov The Gauge-Including Atomic Orbital (GIAO) method, often employed within a DFT framework, is a common approach for calculating the isotropic magnetic shielding tensors, from which chemical shifts are derived.

For this compound, predicting the ¹⁹F NMR chemical shifts is of particular interest. The chemical shifts of the two fluorine atoms are influenced by their positions on the phenyl ring and the electronic nature of the cyclopropyl ketone substituent. Computational predictions can help assign the specific shifts to the F3 and F4 positions. researchgate.netrsc.org These calculations are sensitive to the chosen functional, basis set, and the inclusion of solvent effects, often requiring the use of scaling factors to achieve high accuracy when comparing with experimental data. nih.gov

Similarly, ¹H and ¹³C chemical shifts for the cyclopropyl and aromatic protons and carbons can be predicted. The calculations can reveal the electronic effects of the fluorine atoms on the aromatic ring and the influence of the carbonyl group on the adjacent cyclopropyl protons.

Table 2: Predicted NMR Chemical Shifts (δ, ppm) for this compound This table presents illustrative data. Predicted values are relative to a standard (e.g., TMS for ¹H/¹³C, CFCl₃ for ¹⁹F) and may require scaling for direct comparison with experimental results.

| Nucleus | Position | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹⁹F | C3-F | -135 to -140 |

| ¹⁹F | C4-F | -145 to -150 |

| ¹³C | Carbonyl (C=O) | 195 - 200 |

| ¹³C | Aromatic C-F (C3/C4) | 148 - 155 (with JCF coupling) |

| ¹H | Cyclopropyl (adjacent to C=O) | 2.5 - 3.0 |

| ¹H | Aromatic | 7.5 - 8.0 |

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis investigates the different spatial arrangements of a molecule (conformers) and their relative energies. For this compound, a key degree of freedom is the rotation around the single bond connecting the carbonyl group to the cyclopropyl ring. Studies on similar molecules like cyclopropyl methyl ketone have shown that the molecule preferentially adopts specific conformations, typically designated as s-cis and s-trans, to manage steric hindrance and optimize electronic conjugation between the cyclopropyl ring and the carbonyl group. uwlax.edunih.govacs.org

Computational studies can map the potential energy surface by calculating the energy as a function of the dihedral angle between the carbonyl bond and the cyclopropyl ring. This analysis reveals the lowest energy (most stable) conformers and the energy barriers to rotation between them. uwlax.edu

Table 3: Illustrative Relative Energies of Conformers Relative energies (ΔE) calculated for different dihedral angles of the C-C(O)-C(cyclopropyl)-H bond.

| Conformer | Dihedral Angle | Relative Energy (kcal/mol) | Stability |

|---|---|---|---|

| s-trans (eclipsed) | ~0° | 1.5 - 2.5 | Local Minimum |

| Gauche/Skewed | ~90° | 4.0 - 5.0 | Transition State |

| s-cis (bisected) | ~180° | 0.0 | Global Minimum |

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions at a molecular level. numberanalytics.com By modeling the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and, crucially, the transition states that connect them.

For this compound, several types of reactions could be modeled. One example is the nucleophilic addition to the electrophilic carbonyl carbon. Computational modeling can determine the activation energy barrier for the approach of a nucleophile, helping to predict the reaction rate. Another area of interest is the reactivity of the strained cyclopropyl ring, which can undergo ring-opening reactions under certain conditions, such as catalysis or photochemical activation. acs.orgresearchgate.net

DFT calculations are used to locate the geometry of the transition state—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy, a key determinant of the reaction kinetics. numberanalytics.com Furthermore, analyzing the vibrational modes of the transition state can confirm that it represents the correct saddle point on the potential energy surface. Such studies provide fundamental insights into the molecule's reactivity and can guide the design of new synthetic methodologies. acs.org

Advanced Applications in Material Science Research

Development of Functional Materials Incorporating Cyclopropyl (B3062369) 3,4-Difluorophenyl Ketone Units

Functional materials are designed to possess specific properties that allow them to perform a particular function, such as sensing, catalysis, or energy conversion. The incorporation of Cyclopropyl 3,4-difluorophenyl ketone units into larger molecular frameworks could lead to the development of new materials with tailored characteristics.

The potential of this compound as a building block stems from the distinct reactivity of its constituent parts. The cyclopropyl ketone moiety is particularly notable. The three-membered ring is highly strained, which provides a thermodynamic driving force for ring-opening reactions. nih.gov These reactions can be initiated by various means, including acid catalysis, transition metals like palladium, or photochemistry, transforming the compact cyclopropyl unit into a linear chain. nih.govrsc.orgrsc.org This reactivity offers a versatile handle for chemists to integrate the molecule into more complex structures, effectively "stitching" it into a larger functional system. For instance, acid-catalyzed cyclization of aryl cyclopropyl ketones has been used as a synthetic route to produce aryl tetralones. rsc.org

Simultaneously, the 3,4-difluorophenyl group provides a stable and robust aromatic core. The presence of carbon-fluorine bonds is known to enhance several key properties in materials, including:

Thermal Stability: The C-F bond is exceptionally strong, contributing to the material's ability to withstand high temperatures. nih.gov

Chemical Inertness: Fluorination can protect the aromatic ring from chemical attack, leading to materials resistant to solvents, acids, and bases. nih.govwikipedia.org

Modified Electronic Properties: Fluorine is highly electronegative and can significantly alter the electronic nature of the phenyl ring, which can be useful for tuning the properties of the final material. acs.org

By combining the reactive potential of the cyclopropyl group with the stability and modulating effects of the difluorophenyl moiety, this compound could be a precursor to a wide range of functional materials. The cyclopropyl ring could be used to anchor the molecule to a surface or to link units together, while the fluorinated aromatic part would form the stable, functional core of the material.

| Molecular Component | Key Feature | Potential Contribution to Functional Material |

|---|---|---|

| Cyclopropyl Ring | High Ring Strain | Acts as a reactive handle for ring-opening and integration into larger systems. nih.govrsc.org |

| Ketone Group | Electron-withdrawing; Site for nucleophilic attack | Can be used for further chemical modifications or to influence electronic properties. |

| 3,4-Difluorophenyl Group | Strong C-F bonds, high electronegativity | Enhances thermal stability, chemical resistance, and allows for tuning of electronic and physical properties. nih.gov |

Exploration in Polymer Chemistry and Polymer Precursors

While this compound is not a polymer itself, its structure is highly relevant to polymer science, particularly as a potential monomer or a precursor to a monomer. The field of fluoropolymers—polymers containing fluorine atoms—is a critical area of materials science, prized for producing materials with exceptional properties. wikipedia.org

The utility of a difluorophenyl ketone structure in polymer chemistry is well-established by the analogous compound 4,4'-difluorobenzophenone (B49673). This molecule is a key monomer used in the synthesis of Polyetheretherketone (PEEK), a high-performance thermoplastic known for its outstanding mechanical strength, chemical resistance, and thermal stability. kangmei.comwikipedia.orgnih.gov The synthesis of PEEK involves the reaction of 4,4'-difluorobenzophenone with the salt of a diol. wikipedia.org This precedent highlights the capability of the difluorophenyl ketone core to participate in polymerization reactions.

For this compound to be used as a polymer precursor, it would likely require chemical modification to introduce a polymerizable functional group, such as a vinyl or hydroxyl group. Once modified, it could be incorporated into a polymer backbone, leading to a specialty fluorinated polymer. The inclusion of this unit could impart several desirable characteristics to the resulting polymer:

Enhanced Thermal and Chemical Stability: Conferred by the fluorinated aromatic core. nih.gov

Hydrophobicity: Fluoropolymers are characteristically water-repellent. nih.gov

Unique Physical Properties: The pendant cyclopropyl group would be a bulky side group, influencing the polymer's chain packing, glass transition temperature, and mechanical properties.

Post-Polymerization Modification: The cyclopropyl side chains could serve as reactive sites for cross-linking the polymer chains or for attaching other functional molecules after the main polymer is formed, creating a highly tailored material.

| Potential Role/Strategy | Description | Expected Polymer Properties |

|---|---|---|

| Monomer Precursor | Chemical modification to add polymerizable groups (e.g., vinyl, hydroxyl). | High thermal stability, chemical resistance, low surface energy. nih.govwikipedia.org |

| Pendant Functional Group | The cyclopropyl group remains as a side chain on the polymer backbone. | Modified chain packing, potential for post-polymerization cross-linking. |

| Analogy to PEEK Monomer | The difluorophenyl ketone structure is analogous to a key monomer in high-performance polymers. wikipedia.org | Potential for creating new high-performance thermoplastics. |

Investigation of Optoelectronic Properties and Nonlinear Optics (NLO) Applications

The electronic structure of this compound suggests it may be a candidate for investigation in the fields of optoelectronics and nonlinear optics (NLO). Materials with NLO properties can alter the characteristics of light passing through them and are crucial for technologies like lasers, optical data storage, and telecommunications. researchgate.net

A key requirement for many NLO materials is an asymmetric electronic distribution, often achieved in molecules with electron-donating and electron-accepting groups connected by a π-conjugated system. researchgate.netmdpi.com this compound possesses features that align with this donor-acceptor (D-A) model.

The Cyclopropyl Group as a Donor: The strained bonds of the cyclopropyl ring have significant p-orbital character, allowing the ring to engage in π-conjugation with adjacent groups. fiveable.menih.gov It can act as an electron donor in such systems.

The 3,4-Difluorophenyl Ketone as an Acceptor: The ketone group is inherently electron-withdrawing. This effect is amplified by the two highly electronegative fluorine atoms on the phenyl ring, making the entire difluorophenyl ketone moiety a strong electron acceptor.

This intramolecular donor-acceptor arrangement could lead to a significant dipole moment and high molecular hyperpolarizability (a measure of NLO activity), which are critical for NLO applications. mdpi.com Furthermore, fluorination is a known strategy in the design of organic NLO materials and other optoelectronic components, as it can fine-tune the electronic energy levels (HOMO/LUMO) and improve material stability. acs.orgnih.gov While experimental NLO data for this compound are not available, computational studies on related fluorinated aromatic molecules and aryl ketones have been used to predict their electronic and NLO properties. researchgate.netnih.gov Such theoretical investigations would be a logical first step to evaluate the potential of this specific compound for optoelectronic and NLO applications.

| Structural Feature | Electronic Property | Relevance to Optoelectronics / NLO |

|---|---|---|

| Cyclopropyl Group | Acts as a π-system; potential electron donor. fiveable.menih.gov | Forms the donor part of a donor-acceptor (D-A) system. |

| Ketone Group | Electron-withdrawing (acceptor). | Contributes to the acceptor strength and charge asymmetry. |

| Difluoro-substitution | Strongly electron-withdrawing; enhances acceptor properties. | Can tune electronic energy levels and increase molecular hyperpolarizability. acs.org |

| Overall Molecule | Potential intramolecular D-A character. | D-A structures are a fundamental design principle for NLO materials. researchgate.netmdpi.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.